molecular formula C20H24N2O3 B496446 ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate

ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate

Cat. No.: B496446
M. Wt: 340.4g/mol
InChI Key: CNJIDLKDXFILJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzylamino group, a morpholinyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The morpholinyl group is then introduced via a subsequent reaction, and finally, the ethyl ester is formed through esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and morpholinyl groups can facilitate binding to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate
  • Ethyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Uniqueness

ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4g/mol

IUPAC Name

ethyl 5-(benzylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H24N2O3/c1-2-25-20(23)18-14-17(21-15-16-6-4-3-5-7-16)8-9-19(18)22-10-12-24-13-11-22/h3-9,14,21H,2,10-13,15H2,1H3

InChI Key

CNJIDLKDXFILJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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